Cytotoxicity vs. Chlorambucil: 3-Chloro-1-methylpiperidine Exhibits >2 Orders of Magnitude Higher Potency Across Carcinoma Cell Lines
The racemic N-methyl-3-chloropiperidine (Compound 1) was compared head-to-head with the clinical nitrogen mustard chlorambucil in MTT cytotoxicity assays. In HCT-15 colorectal carcinoma cells, Compound 1 showed an IC50 of 474 ± 110 nM vs. 49,700 ± 3,310 nM for chlorambucil — a 105-fold potency advantage. In ovarian 2008 cells, the IC50 was 329 ± 40 nM vs. 12,500 ± 2,050 nM (38-fold), and in pancreatic BxPC-3 cells, 57 ± 4 nM vs. 75,300 ± 5,110 nM (1,321-fold). The pancreatic tropism is particularly differentiating, as chlorambucil is essentially inactive in this cell line [1].
| Evidence Dimension | Cytotoxicity (MTT IC50, 72 h treatment) |
|---|---|
| Target Compound Data | HCT-15: 474 ± 110 nM; 2008: 329 ± 40 nM; BxPC-3: 57 ± 4 nM |
| Comparator Or Baseline | Chlorambucil: HCT-15: 49,700 ± 3,310 nM; 2008: 12,500 ± 2,050 nM; BxPC-3: 75,300 ± 5,110 nM |
| Quantified Difference | 105-fold (HCT-15), 38-fold (2008), 1,321-fold (BxPC-3) |
| Conditions | 72 h MTT assay; HCT-15 (colon), 2008 (ovarian), BxPC-3 (pancreatic) carcinoma cell lines; four-parameter logistic model, P < 0.05 |
Why This Matters
For researchers procuring a 3-chloropiperidine for anticancer alkylating agent development, this compound provides a validated, highly potent scaffold that outperforms the clinical benchmark chlorambucil by orders of magnitude, particularly in pancreatic cancer models where chlorambucil is almost inactive.
- [1] Helbing, T., Carraro, C., Francke, A., Sosic, A., De Franco, M., Gandin, V., Göttlich, R., & Gatto, B. (2019). Behind the Mirror: Chirality Tunes the Reactivity and Cytotoxicity of Chloropiperidines as Potential Anticancer Agents. ACS Medicinal Chemistry Letters, 10(4), 552–557. Table 1. View Source
